3,5-Dipropyl-1H-pyrazole
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Overview
Description
3,5-Dipropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and propyl groups attached to the 3rd and 5th positions of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dipropyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-dipropyl-1,3-diketone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dipropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3,5-Dipropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,5-Dipropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved may include inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of propyl groups.
3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at the 3rd and 5th positions.
3,5-Dichloro-1H-pyrazole: Substituted with chlorine atoms at the 3rd and 5th positions.
Uniqueness: 3,5-Dipropyl-1H-pyrazole is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. The presence of propyl groups can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl analogs .
Properties
Molecular Formula |
C9H16N2 |
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Molecular Weight |
152.24 g/mol |
IUPAC Name |
3,5-dipropyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-3-5-8-7-9(6-4-2)11-10-8/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
UMJCJYSQRWOJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NN1)CCC |
Origin of Product |
United States |
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